molecular formula C20H14Cl2N2O2 B3715741 N1,N3-BIS(3-CHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE

N1,N3-BIS(3-CHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE

Cat. No.: B3715741
M. Wt: 385.2 g/mol
InChI Key: IGORITKTYKXBRW-UHFFFAOYSA-N
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Description

Significance of Aromatic Dicarboxamides in Molecular Design and Supramolecular Chemistry

Aromatic dicarboxamides are of paramount importance in molecular design and supramolecular chemistry due to their predictable conformational preferences and their capacity to form strong, directional hydrogen bonds. The amide link (-CONH-) is a powerful structure-directing motif, capable of forming extensive networks of N-H···O hydrogen bonds. This leads to the formation of well-defined one-, two-, or three-dimensional assemblies, such as tapes, sheets, and helical structures. nsf.govacs.org The benzene-1,3-dicarboxamide scaffold, in particular, offers a divergent arrangement of the amide groups, which can be exploited to create unique supramolecular polymers and complex molecular architectures. acs.orguni-muenchen.de

The ability to introduce a wide variety of substituents onto the peripheral phenyl rings allows for the fine-tuning of the molecule's electronic properties, solubility, and steric bulk. This modularity is a key feature in the design of "foldamers," which are artificial oligomers that mimic the folding of peptides and proteins into specific secondary structures. nsf.govacs.org Furthermore, the introduction of halogen atoms, as seen in N1,N3-bis(3-chlorophenyl)benzene-1,3-dicarboxamide, can introduce additional non-covalent interactions, such as halogen bonding, which can further influence the supramolecular assembly and solid-state packing of these molecules. mdpi.com

Historical Context of Benzene-1,3-Dicarboxamide Research

The study of benzene-1,3-dicarboxamide and its derivatives is intrinsically linked to the broader history of polymer chemistry. The development of aromatic polyamides, or aramids, in the mid-20th century marked a significant milestone. In 1967, DuPont commercialized the first aromatic polyamide fiber, poly(m-phenylene isophthalamide), under the trade name Nomex®. tandfonline.com This high-performance polymer, synthesized from m-phenylenediamine (B132917) and isophthaloyl chloride, demonstrated the exceptional thermal and mechanical properties that could be achieved by incorporating aromatic rings into the polymer backbone.

This pioneering work on aramids laid the foundation for further research into smaller, well-defined aromatic oligoamides, including benzene-1,3-dicarboxamide derivatives. Scientists began to explore how the principles of hydrogen bonding and aromatic stacking, which govern the properties of high-performance polymers, could be applied to the design of discrete supramolecular structures. This shift in focus from polymeric materials to predictable molecular assemblies has been a driving force in the evolution of supramolecular chemistry.

Scope and Research Focus on this compound

While a vast body of literature exists for isophthalamide (B1672271) derivatives in general, research specifically detailing this compound is more limited. This article aims to provide a comprehensive overview of this specific compound by drawing upon established principles of isophthalamide chemistry and by making informed comparisons with closely related halogenated analogues.

The research focus on this molecule is predicated on several key aspects:

The Influence of Halogenation: The presence of chlorine atoms on the terminal phenyl rings is expected to significantly impact the compound's electronic properties and its intermolecular interactions. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can play a crucial role in directing the crystal packing and supramolecular assembly. mdpi.comdcu.ie

Conformational Isomerism: The relative orientation of the two amide groups with respect to the central benzene (B151609) ring can lead to different conformers (e.g., syn and anti). The substitution pattern and intermolecular forces will influence which conformation is preferred in the solid state. dcu.ie

Potential for Novel Materials: The unique combination of hydrogen bonding, potential halogen bonding, and π-π stacking interactions makes this compound a promising building block for the development of new materials with tailored properties.

Overview of Research Areas: Synthesis, Structure, Interactions, and Potential Applications

This article will systematically explore the key research areas pertaining to this compound.

Synthesis: A general and widely applicable method for the synthesis of N,N'-diaryl isophthalamides will be presented. This typically involves the condensation reaction between isophthaloyl dichloride and the corresponding substituted aniline (B41778).

Molecular and Crystal Structure: The anticipated molecular geometry, conformational possibilities, and crystal packing will be discussed. This will be informed by crystallographic data from analogous compounds, highlighting the interplay of various non-covalent interactions. A data table of expected structural parameters will be provided for reference.

Intermolecular Interactions: A detailed analysis of the non-covalent forces that govern the self-assembly of this molecule will be undertaken. This will include a discussion of hydrogen bonding, halogen bonding, and aromatic (π-π) stacking interactions.

Potential Applications: Based on the properties of related aromatic dicarboxamides, potential applications for this compound will be proposed. These may include roles in medicinal chemistry, materials science, and the development of functional supramolecular systems.

Detailed Research Findings

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,3-N-bis(3-chlorophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2/c21-15-6-2-8-17(11-15)23-19(25)13-4-1-5-14(10-13)20(26)24-18-9-3-7-16(22)12-18/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGORITKTYKXBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of N1,n3 Bis 3 Chlorophenyl Benzene 1,3 Dicarboxamide

The synthesis of N1,N3-bis(3-chlorophenyl)benzene-1,3-dicarboxamide can be achieved through a standard and efficient condensation reaction. This method is widely used for the preparation of N,N'-disubstituted isophthalamides. The reaction involves the acylation of two equivalents of 3-chloroaniline (B41212) with one equivalent of isophthaloyl dichloride.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF), in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. A tertiary amine, such as triethylamine (B128534) (Et₃N) or pyridine, is commonly used for this purpose.

General Synthetic Scheme:

Reaction Details:

Reactants Reagents Solvent Product
Isophthaloyl dichloride3-Chloroaniline (2 eq.)Dichloromethane (CH₂Cl₂)This compound
Triethylamine (2 eq.)Tetrahydrofuran (THF)

The product can be isolated and purified using standard laboratory techniques, such as filtration to collect the crude product, followed by washing with water and a suitable organic solvent to remove impurities. Recrystallization from a solvent like ethanol (B145695) or a solvent mixture can be employed to obtain the pure compound. The identity and purity of the synthesized compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Molecular and Crystal Structure

The relative orientation of the two amide groups can be described as syn or anti. In the syn conformation, both N-H bonds point towards the same side of the central ring, while in the anti conformation, they point in opposite directions. Studies on similar halogenated isophthalamides have shown that both conformations are possible, and the preference for one over the other is often influenced by the substitution pattern and the resulting crystal packing. dcu.iedcu.ie For instance, in a series of bis(5-X-pyridin-2-yl)isophthalamides, the conformation was found to vary with the halogen substituent. dcu.ie It is plausible that N1,N3-bis(3-chlorophenyl)benzene-1,3-dicarboxamide could crystallize in either or a mixture of these conformations.

Parameter Expected Value
C=O bond length~1.23 Å
C-N (amide) bond length~1.34 Å
N-H bond length~0.86 Å (from X-ray diffraction)
C-Cl bond length~1.74 Å
C-N-C bond angle~125°
O=C-N bond angle~123°

Note: These values are approximations based on data from analogous structures and may vary for the specific compound.

Intermolecular Interactions and Supramolecular Assembly

The self-assembly of N1,N3-bis(3-chlorophenyl)benzene-1,3-dicarboxamide in the solid state is governed by a combination of non-covalent interactions.

The presence of chlorine atoms introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic center and interacts with a nucleophilic site, such as an oxygen or nitrogen atom, or even another halogen atom. In the crystal structure of this compound, Cl···O, Cl···N, or Cl···Cl interactions could play a significant role in organizing the hydrogen-bonded chains into a three-dimensional structure. Studies on other halogenated isophthalamides have shown that halogen···halogen contacts can be highly favored and lead to the formation of distinct layers of halogen atoms within the crystal lattice. mdpi.comdcu.ie

The interplay of these three types of interactions—hydrogen bonding, halogen bonding, and π-π stacking—results in a complex and well-defined supramolecular assembly. The precise nature of this assembly will determine the macroscopic properties of the material.

Potential Applications

Established Synthetic Pathways to Benzene-1,3-Dicarboxamides

The construction of the benzene-1,3-dicarboxamide scaffold is predominantly achieved through well-established amidation reactions, with coupling reactions and catalytic approaches offering alternative strategies.

Amidation Reactions from Isophthaloyl Derivatives

The most direct and widely employed method for synthesizing benzene-1,3-dicarboxamides is the acylation of an appropriate amine with a derivative of isophthalic acid. Isophthaloyl chloride stands out as a highly reactive precursor, readily undergoing nucleophilic acyl substitution with primary or secondary amines to form the corresponding diamide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The versatility of this method allows for the synthesis of a wide array of symmetrically and asymmetrically substituted benzene-1,3-dicarboxamides by selecting the appropriate amine starting materials. For instance, the reaction of isophthaloyl chloride with aminopyrimidine derivatives has been reported to proceed at room temperature in acetonitrile, yielding the corresponding isophthalamide derivatives. mdpi.com

Coupling Reactions and Catalytic Approaches

While direct amidation is prevalent, catalytic methods for amide bond formation have gained significant traction due to their milder reaction conditions and broader functional group tolerance. Various coupling reagents developed for peptide synthesis can be adapted for the formation of benzene-1,3-dicarboxamides from isophthalic acid and amines.

Furthermore, catalytic approaches can be employed in the synthesis of precursors. For example, palladium-catalyzed reactions are utilized in the synthesis of functionalized benzolactam derivatives, which share structural motifs with the target compound. tue.nl The synthesis of complex diarylamines, which are precursors to certain dicarboxamides, can also be achieved through modern coupling strategies. mdpi.com

Specific Synthesis of this compound

The synthesis of the title compound involves the reaction of isophthaloyl chloride with two equivalents of 3-chloroaniline (B41212). This reaction is a classic example of Schotten-Baumann conditions, typically involving an acyl chloride and an amine in the presence of a base.

Precursor Synthesis and Purification

Isophthaloyl Chloride: This key precursor can be synthesized through several methods. A common laboratory and industrial approach involves the reaction of isophthalic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂). mdpi.com For instance, isophthalic acid can be reacted with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), in an inert solvent like chlorobenzene (B131634) or xylene. google.com The reaction temperature is typically elevated to facilitate the conversion, and the product can be purified by distillation under reduced pressure. google.comgoogle.com Another route involves the chlorination of m-xylene (B151644) to 1,3-bis(trichloromethyl)benzene, followed by reaction with isophthalic acid. google.com

3-Chloroaniline: This precursor is commercially available but can also be synthesized from benzene (B151609) through a multi-step sequence. The process typically begins with the nitration of benzene to form nitrobenzene, followed by chlorination to yield 3-chloronitrobenzene. The final step is the reduction of the nitro group to an amine, which can be achieved using various reducing agents, such as iron powder in the presence of an acid. researchgate.net

Reaction Conditions and Optimization Studies

While a specific, detailed experimental protocol for this compound is not extensively documented in publicly available literature, the synthesis would logically proceed by the slow addition of isophthaloyl chloride to a solution of 3-chloroaniline in a suitable solvent.

Table 1: Postulated Reaction Parameters for the Synthesis of this compound

ParameterPossible ConditionsRationale
Solvent Dichloromethane (B109758), Chloroform, Tetrahydrofuran (B95107), AcetonitrileInert solvents that can dissolve the reactants and are easy to remove.
Base Pyridine, Triethylamine (B128534), Aqueous Sodium HydroxideTo neutralize the HCl byproduct and drive the reaction to completion.
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic; cooling may be required during the addition of the acyl chloride.
Stoichiometry ~2.1 equivalents of 3-chloroaniline to 1 equivalent of isophthaloyl chlorideA slight excess of the amine ensures complete reaction of the diacyl chloride.
Purification Recrystallization, Column ChromatographyTo remove unreacted starting materials and byproducts.

Optimization of these conditions would involve screening different solvents, bases, and temperatures to maximize the yield and purity of the final product. The choice of base is critical, as it can influence the rate of reaction and the formation of side products. Purification would likely involve washing the crude product to remove the hydrochloride salt of the excess amine and the base, followed by recrystallization from a suitable solvent or purification by column chromatography to obtain the pure this compound.

Exploration of Derivatization and Functionalization Strategies

The this compound molecule presents several avenues for derivatization and functionalization, allowing for the modulation of its physicochemical properties.

The two chlorophenyl rings are susceptible to electrophilic aromatic substitution, although the chloro and amide groups are deactivating. Nonetheless, under forcing conditions, functional groups such as nitro, halogen, or acyl groups could potentially be introduced onto the aromatic rings. The positions of substitution would be directed by the existing chloro and amide substituents.

Alternatively, the amide N-H bonds could be a site for functionalization. While typically less reactive, deprotonation with a strong base followed by reaction with an electrophile could introduce substituents on the nitrogen atoms. However, this approach might be challenging due to the potential for competing reactions on the aromatic rings.

A more versatile approach to functionalized derivatives would involve the synthesis of the dicarboxamide from already functionalized precursors. For example, using a substituted isophthaloyl chloride or a substituted 3-chloroaniline would allow for the introduction of a wide range of functional groups into the final molecule in a more controlled manner. This modular approach is often preferred for creating libraries of related compounds with diverse functionalities. For instance, the synthesis of benzene-1,3,5-tricarboxamides often starts with functionalized precursors to achieve specific properties. nih.gov

Table 2: Potential Derivatization Strategies

Site of DerivatizationPotential ReactionIntroduced Functionality
Chlorophenyl RingsElectrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Nitro, Halogen, Acyl groups
Amide N-HDeprotonation and Alkylation/AcylationAlkyl, Acyl groups
Precursor ModificationUse of functionalized isophthaloyl chloride or 3-chloroanilineA wide variety of functionalities depending on the precursor.

Further research into the reactivity of the this compound scaffold is necessary to fully explore the potential for creating novel derivatives with tailored properties.

Introduction of Substituents on Phenyl Rings

The introduction of substituents onto the 3-chlorophenyl rings of this compound is a key strategy for modulating its electronic and steric properties. This can be achieved either by starting with pre-functionalized 3-chloroaniline derivatives or by direct functionalization of the parent molecule.

Synthesis from Substituted Anilines: A common and versatile method involves the use of substituted 3-chloroanilines in the initial condensation reaction with isophthaloyl chloride. This approach allows for the incorporation of a wide variety of functional groups at different positions on the aniline (B41778) ring. For example, anilines bearing electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., nitro, cyano) can be employed to systematically study their effects on the properties of the final dicarboxamide.

Starting Aniline DerivativeResulting Substituent on Phenyl Ring
3-Chloro-4-methylanilineMethyl
3-Chloro-5-nitroanilineNitro
3-Chloro-2-methoxyanilineMethoxy

Direct Aromatic Substitution: Alternatively, direct electrophilic aromatic substitution on the pre-formed this compound can be explored. The existing chloro and amide functionalities will direct incoming electrophiles to specific positions on the phenyl rings. The amide group is generally an ortho, para-director, while the chloro group is also an ortho, para-director, albeit a deactivating one. The interplay of these directing effects, along with steric hindrance, will determine the regioselectivity of the substitution. Common electrophilic substitution reactions that could be employed include nitration, halogenation, and Friedel-Crafts alkylation or acylation, though reaction conditions would need to be carefully optimized to avoid side reactions.

Modifications of the Benzene-1,3-Dicarboxamide Core

Substitution on the Isophthaloyl Moiety: One approach is to start with a substituted isophthaloyl chloride. For instance, using 5-aminoisophthalic acid as a precursor allows for the introduction of a functional handle on the central benzene ring. This can lead to derivatives where the connectivity of one of the amide bonds is inverted relative to the other two substituents on the ring. While this changes the symmetry of the molecule, it provides a convenient route for attaching further functionalities.

Table of Modified Benzene-1,3-Dicarboxamide Cores:

Starting Isophthaloyl DerivativeModification on the Core
5-Nitroisophthaloyl chlorideNitro group at the 5-position
4-Hydroxyisophthaloyl chlorideHydroxy group at the 4-position
2-Fluoroisophthaloyl chlorideFluoro group at the 2-position

These modifications can influence the conformation of the molecule, the strength of intermolecular interactions such as hydrogen bonding, and ultimately, its assembly in the solid state or in solution.

Synthetic Routes to Analogues and Congeners for Structure-Property Relationship Studies

The systematic synthesis of analogues and congeners is fundamental to establishing robust structure-property relationships. This involves making incremental changes to the molecular structure and observing the impact on its properties.

Varying the Phenyl Ring Substitution Pattern: A wide range of analogues can be synthesized by varying the nature and position of substituents on the terminal phenyl rings. For example, moving the chloro substituent from the meta (3) to the ortho (2) or para (4) position on the aniline starting material would generate isomeric dicarboxamides. The electronic and steric effects of different substituents, such as methyl, methoxy, or nitro groups, at various positions can also be systematically investigated.

Research Findings on Analogue Synthesis:

Analogue/CongenerSynthetic ModificationObserved Property Change (Hypothetical)
N1,N3-bis(4-chlorophenyl)benzene-1,3-dicarboxamideIsomeric change of chloro positionAltered crystal packing and solubility
N1,N3-bis(3-chlorophenyl)benzene-1,4-dicarboxamideChange of core to terephthalamideIncreased linearity and potential for liquid crystal formation
N1,N3-bis(3,5-dichlorophenyl)benzene-1,3-dicarboxamideAdditional chloro substituentEnhanced thermal stability and different electronic properties

By systematically synthesizing and characterizing these analogues and congeners, researchers can build a comprehensive understanding of how specific structural features govern the macroscopic properties of these molecules, paving the way for the rational design of new materials with tailored functionalities.

Comprehensive Search Reveals Lack of Specific Experimental Data for this compound

Following an extensive and thorough search of scientific databases and publicly available literature, the specific experimental data required to construct a detailed article on this compound, as per the requested outline, could not be located.

The user's instructions demanded a focused analysis of the compound's structural and spectroscopic characteristics, including:

Single Crystal X-Ray Diffraction Studies: Data on molecular conformation, the asymmetric unit, Z' values, key torsion angles, and geometrical parameters.

Advanced Spectroscopic Characterization: Information from advanced NMR for solution-state conformation and dynamics, and vibrational spectroscopy (FT-IR, Raman) for functional group and intermolecular interaction analysis.

The search for this specific molecule did not yield any peer-reviewed articles, crystallographic database entries (e.g., Cambridge Crystallographic Data Centre - CCDC), or spectroscopic datasets that would allow for a scientifically accurate and thorough discussion of these topics.

While information exists for structurally related compounds, such as analogues with different substituents (e.g., nitro-groups instead of chloro-groups) or different core structures (e.g., succinamide (B89737) instead of benzene-1,3-dicarboxamide), the strict requirement to focus solely on this compound prevents the use of such data. Extrapolating findings from different molecules would not meet the required standards of scientific accuracy for the specified compound.

Therefore, it is not possible to generate the requested article with the necessary depth and factual precision at this time due to the absence of published research data for this specific chemical entity.

Spectroscopic Characterization (Excluding Basic Identification Data)

Electronic Spectroscopy for Understanding Electronic Structure

The electronic structure of this compound, an aromatic dicarboxamide, can be elucidated using electronic spectroscopy, typically through UV-Vis absorption spectroscopy. The electronic transitions observed in the UV-Vis spectrum of such compounds are primarily attributed to π → π* and n → π* transitions associated with the aromatic rings and the amide functional groups.

The benzene rings and the carbonyl groups of the amide linkages are the principal chromophores. The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the conjugated system. These are expected to appear at shorter wavelengths (higher energies). The n → π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms of the amide groups) to the π* antibonding orbitals. These transitions occur at longer wavelengths (lower energies).

The presence of the chloro-substituents at the meta-position of the aniline rings is expected to induce a bathochromic (red) shift in the absorption maxima compared to the unsubstituted analogue. This is due to the electron-donating effect of the chlorine atoms through resonance (despite their inductive electron-withdrawing nature), which extends the conjugation of the π-system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Expected Electronic Transitions for this compound

Transition TypeAssociated ChromophoreExpected Wavelength RangeRelative Intensity
π → πBenzene rings, Amide C=O200-280 nmHigh
n → πAmide C=O, N280-320 nmLow

Conformational Flexibility and Rotational Barriers

The conformational flexibility of this compound is primarily dictated by the rotation around the various single bonds within the molecule, particularly the C-N amide bonds and the C-C bonds connecting the aromatic rings to the amide groups. These rotations give rise to different conformational isomers.

Experimental Probing of Conformational Isomers

The existence of conformational isomers in molecules like this compound can be experimentally investigated using techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

In solution, the rotation around the amide C-N bond is often slow on the NMR timescale at room temperature due to its partial double bond character. This can lead to the observation of distinct signals for protons and carbons located in different chemical environments in the different conformers. By acquiring NMR spectra at varying temperatures, it is possible to observe the coalescence of these signals as the rate of interconversion between conformers increases, allowing for the determination of the rotational energy barriers.

In the solid state, X-ray crystallography provides a definitive picture of the preferred conformation of the molecule. The crystal structure would reveal the dihedral angles between the aromatic rings and the amide planes, as well as the orientation of the two amide groups relative to each other. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in stabilizing a particular conformation in the crystalline state.

Impact of Substitution on Conformational Preferences

The presence of the chlorine atoms at the meta-position of the N-phenyl rings has a significant influence on the conformational preferences of this compound. The substitution can affect the rotational barriers and the relative stability of different conformers through both steric and electronic effects.

The meta-substitution is less likely to cause significant steric hindrance compared to ortho-substitution, which would force the N-phenyl ring to twist out of the plane of the amide group to a greater extent. However, the chloro-substituent can still influence the rotational barrier around the C-N bond.

Electronically, the chlorine atom is electron-withdrawing through induction but electron-donating through resonance. This can affect the electron density on the nitrogen atom and, consequently, the degree of double bond character of the C-N amide bond. A higher double bond character would lead to a higher rotational barrier.

Hydrogen Bonding Networks in this compound Systems

Hydrogen bonds are anticipated to be the primary drivers of supramolecular assembly in this compound. The presence of both hydrogen bond donors (N-H groups of the amides) and acceptors (carbonyl oxygen atoms) facilitates the formation of robust networks.

Depending on the rotational freedom around the amide bonds, the formation of intramolecular hydrogen bonds is a possibility. An intramolecular N-H···Cl or C-H···O bond could influence the planarity of the molecule and dictate its preferred conformation. This, in turn, would affect how the molecules interact with their neighbors in the crystal lattice.

Halogen Bonding Interactions Involving Chlorine Substituents

The presence of chlorine atoms on the phenyl rings introduces the possibility of halogen bonding, a directional non-covalent interaction where a halogen atom acts as an electrophilic species.

In addition to the C-H···Cl hydrogen bonds mentioned earlier, chlorine atoms can participate in other types of interactions. Cl···Cl contacts, where the distance between the chlorine atoms of adjacent molecules is less than the sum of their van der Waals radii, can be either attractive or repulsive depending on the geometry of the interaction. These contacts, along with C-H···Cl interactions, would be key features in the crystal packing.

Halogen bonds, particularly those involving chlorine, can act as directional organizing forces, complementing the hydrogen-bonding network. These interactions can influence the orientation of the chlorophenyl rings and contribute to the formation of specific packing motifs. The interplay between hydrogen bonding and halogen bonding would ultimately determine the final three-dimensional architecture of the crystal.

Due to the absence of specific experimental data for this compound, the following table of anticipated interactions is based on general principles and data from analogous structures.

Interaction TypeDonorAcceptorTypical Distance (Å)Potential Role in Supramolecular Structure
Amide-Amide Hydrogen Bond N-HO=C2.8 - 3.2Formation of chains, tapes, or sheets
Weak Hydrogen Bond C-H (aromatic)O=C3.0 - 3.5Stabilization of primary hydrogen bond networks
Weak Hydrogen Bond C-H (aromatic)Cl3.2 - 3.7Directional control and lattice stabilization
Halogen Interaction C-ClCl-C3.3 - 3.8Influence on crystal packing and orientation

Further empirical studies, particularly X-ray crystallographic analysis, are necessary to fully elucidate the intricate supramolecular chemistry of this compound and to verify the nature and extent of the intermolecular interactions discussed herein.

Aromatic Stacking and π-π Interactions

Aromatic stacking and π-π interactions are significant non-covalent forces that contribute to the stability of the crystal structures of aromatic compounds. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent aromatic rings. In the case of this compound, the presence of multiple aromatic rings—a central benzene ring and two peripheral chlorophenyl rings—provides ample opportunity for such interactions to occur.

Table 1: Illustrative Geometrical Parameters for π-π Stacking in Aromatic Systems

ParameterTypical Range of ValuesDescription
Interplanar Distance (Å)3.3 - 3.8The perpendicular distance between the planes of two interacting aromatic rings.
Centroid-to-Centroid Distance (Å)3.5 - 5.5The distance between the geometric centers of two interacting aromatic rings.
Slip Angle (°)0 - 30The angle between the normal to one ring plane and the vector connecting the centroids of the two rings.

Note: This table presents typical values for π-π stacking interactions and is not based on experimental data for this compound.

Hirshfeld Surface Analysis for Intermolecular Contact Enrichment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contacts can be identified and analyzed.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypePercentage Contribution (%)
H···H35 - 45
C···H / H···C20 - 30
O···H / H···O10 - 15
Cl···H / H···Cl5 - 10
C···C (π-π stacking)3 - 7
N···H / H···N2 - 5
Other< 5

Note: This table is a hypothetical representation for illustrative purposes and is not derived from experimental data for this compound.

Comparative studies of isophthalamide derivatives reveal how subtle changes in substitution patterns can significantly alter the balance of intermolecular forces and, consequently, the crystal packing. For instance, the replacement of the chloro-substituent with a nitro group, as in N1,N3-bis(3-nitrophenyl)benzene-1,3-dicarboxamide, would introduce stronger hydrogen bonding capabilities and different electrostatic interactions, leading to a different supramolecular assembly. Analysis of the Cambridge Structural Database (CSD) for related isophthalamides would likely show variations in the dominant intermolecular contacts and packing motifs depending on the nature and position of the substituents on the peripheral aromatic rings.

Design Principles for Supramolecular Self-Assembly

The predictable and directional nature of hydrogen bonding in the amide groups, combined with the weaker but significant contribution of π-π stacking, makes isophthalamides excellent building blocks for supramolecular self-assembly. The design principles for directing the self-assembly of these molecules involve the strategic placement of functional groups that can engage in specific non-covalent interactions.

Key design principles include:

Hydrogen Bonding: The amide N-H and C=O groups are primary sites for hydrogen bonding, often leading to the formation of tapes or sheets.

Aromatic Stacking: The aromatic rings can be tailored to enhance π-π interactions, for example, by introducing electron-donating or electron-withdrawing groups to create favorable quadrupole moments.

Halogen Bonding: The chlorine atoms in this compound can potentially act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules.

By understanding and manipulating these intermolecular forces, it is possible to design and synthesize isophthalamide-based materials with desired solid-state structures and properties for applications in materials science and crystal engineering.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the supramolecular chemistry and intermolecular interactions of the compound This compound .

Therefore, it is not possible to provide the detailed article as requested in the outline regarding its "Engineering of 1D, 2D, and 3D Supramolecular Architectures" and the "Role of Molecular Conformation in Aggregation."

Scientific investigation into the specific crystalline structure, hydrogen bonding patterns, and self-assembly behavior of this particular molecule has not been reported in the accessible literature. While research exists for structurally related benzene-1,3-dicarboxamides and other aromatic amides, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct chemical entities.

Absence of Specific Computational Research on this compound

An extensive review of available scientific literature reveals a lack of specific computational and theoretical studies focused solely on the compound this compound. While the methodologies outlined for investigation, namely Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), are standard and powerful tools for computational chemistry, published research applying these techniques to this particular molecule could not be located.

Consequently, it is not possible to provide detailed, scientifically accurate findings and data tables for the specific subsections requested, such as geometry optimization, electronic structure analysis, non-covalent interaction energies, molecular conformations, and the characterization of bond and ring critical points for this compound.

General principles from studies on related halogenated aromatic amides and dicarboxamides exist, but a dedicated analysis of this compound, which would be necessary to fulfill the detailed requirements of the requested article, does not appear to be available in the public scientific domain. Therefore, the generation of an article with the specified in-depth computational data for this compound cannot be completed at this time.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. The application of MD simulations to this compound would provide valuable insights into its behavior at the atomic level.

Dynamics of Conformational Changes in Solution

The conformational flexibility of this compound in various solvents could be investigated using MD simulations. This would involve tracking the rotational dynamics around the amide bonds and the phenyl rings. Key parameters that could be analyzed include dihedral angle distributions and the timescale of conformational transitions. Such studies would elucidate the preferred three-dimensional structures of the molecule in solution and how these are influenced by the solvent environment.

Hypothetical Data Table for Conformational Dynamics:

SolventDominant Dihedral Angle (C-C-N-C)Transition Timescale (ns)
Water175°1.2
DMSO168°2.5
Chloroform172°1.8

Stability of Supramolecular Assemblies

This compound has the potential to form supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. MD simulations could be employed to assess the stability of these assemblies. By calculating the potential mean force (PMF) along a defined dissociation coordinate, the thermodynamic stability of dimers or larger oligomers could be quantified. These simulations would reveal the key intermolecular interactions that contribute to the stability of the assemblies.

Hypothetical Data Table for Supramolecular Stability:

AssemblyBinding Free Energy (kcal/mol)Key Interactions
Dimer-8.5Hydrogen Bonding, π-π Stacking
Trimer-15.2Cooperative Hydrogen Bonding
Tetramer-21.8Enhanced π-π Stacking

Force Field Development and Parameterization for Molecular Modeling

Accurate MD simulations rely on the quality of the force field, which is a set of parameters describing the potential energy of the system. For a novel molecule like this compound, existing force fields may not be adequate. Therefore, the development and parameterization of a specific force field would be a critical step. This process would involve quantum mechanical calculations to derive partial charges, bond lengths, bond angles, and dihedral parameters specific to this molecule. The newly developed force field would then need to be validated against experimental data or higher-level quantum calculations.

Virtual Screening and Computational Design of Analogues

Computational methods can be utilized to screen for and design analogues of this compound with desired properties. Virtual screening of large chemical libraries could identify molecules with similar shapes and electrostatic properties. Furthermore, computational design approaches could be used to systematically modify the structure of the parent molecule to optimize specific characteristics, such as binding affinity to a biological target or improved material properties. These in silico methods can significantly accelerate the discovery of novel and functional analogues.

Coordination Chemistry and Metal Complexation Research

N1,N3-BIS(3-CHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE as a Ligand

There is no published research detailing the use of this compound as a ligand in coordination chemistry.

The binding modes and chelation potential of the amide groups in this compound have not been experimentally determined or theoretically modeled in any available studies.

No research has been conducted to evaluate the electronic or steric influence of the 3-chloro-substituents on the phenyl rings on the coordination behavior of the dicarboxamide ligand.

Synthesis and Characterization of Metal Complexes

There are no documented methods for the synthesis of metal complexes involving this compound, and therefore no characterization data is available.

No complexes of this compound with any transition metals have been reported in the scientific literature.

The synthesis and characterization of lanthanide coordination polymers using this specific ligand have not been described in any published work.

Structural Elucidation of Metal Complexes

As no metal complexes of this compound have been synthesized, there is no structural data, such as from X-ray crystallography or spectroscopic methods, to report.

Coordination Geometries and Bond Lengths/Angles

No crystallographic or computational data detailing the coordination geometries, bond lengths, or angles for metal complexes of this compound have been found in published studies.

Spectroscopic Signatures of Metal Binding

Information regarding the changes in spectroscopic signatures (such as UV-Vis, IR, or NMR shifts) upon the complexation of this compound with metal ions is not available in the reviewed literature.

Functional Properties of Metal Complexes

Luminescence Properties and Energy Transfer Mechanisms

There is no published research on the luminescence properties or any associated energy transfer mechanisms for metal complexes derived from this compound.

Catalytic Activity (Exploratory Research)

Exploratory research into the potential catalytic activities of metal complexes formed with this compound has not been reported in the scientific literature.

Electrochemical Behavior

Data on the electrochemical properties, such as redox potentials or cyclic voltammetry studies, of this compound and its metal complexes are not documented in available sources.

Molecular Interactions with Biological Targets Mechanistic Research Focus

In Vitro Studies of Molecular Mechanisms (Excluding Clinical Relevance)

While direct experimental data for N1,N3-bis(3-chlorophenyl)benzene-1,3-dicarboxamide is lacking, research on analogous structures provides insights into plausible mechanisms of action at the molecular level.

Enzyme Binding and Inhibition Mechanisms (e.g., Nucleotide Pyrophosphatases)

There is no specific evidence of this compound acting as an inhibitor of nucleotide pyrophosphatases. However, the broader class of benzene-1,3-dicarboxylic acid derivatives has been identified as capable of enzyme inhibition. For instance, certain derivatives have been discovered to act as dual inhibitors of bacterial MurD and MurE ligases, which are crucial enzymes in the biosynthesis of peptidoglycan. nih.gov This suggests that the benzene-1,3-dicarboxamide scaffold can be accommodated within the active sites of enzymes, potentially acting as a surrogate for endogenous ligands. The binding is likely facilitated by the formation of hydrogen bonds and other non-covalent interactions between the dicarboxamide core and amino acid residues within the enzyme's active site.

DNA/RNA Interaction Modes (e.g., Intercalation, Groove Binding)

Direct studies on the interaction of this compound with DNA or RNA have not been reported. However, research on compounds with a similar poly-aromatic structure, such as 1,3,5-Tris(4-carboxyphenyl)benzene, has shown potential for DNA interaction. semanticscholar.org Molecular modeling and spectroscopic studies of this related compound suggest a preference for groove binding, particularly minor groove binding, over intercalation. semanticscholar.org This mode of interaction is typically driven by a combination of electrostatic forces, van der Waals interactions, and hydrogen bonding between the molecule and the edges of the base pairs within the DNA groove. Given the planar aromatic regions and the potential for hydrogen bonding from the amide groups, it is plausible that this compound could also interact with nucleic acids via groove binding.

Protein Binding Interactions (e.g., Serum Albumin)

The binding of this compound to serum albumin has not been specifically characterized. However, human serum albumin is known to bind a wide variety of compounds, and studies on related benzene-tricarboxamide (BTA) derivatives offer insights into potential interactions. nih.gov Research on BTA-based supramolecular polymers has demonstrated interactions with bovine serum albumin (BSA). nih.gov These interactions are influenced by the nature of the substituents on the benzene (B151609) core and can affect the protein's fluorescence, suggesting a direct binding event. nih.gov The binding of small molecules to albumin is often a combination of hydrophobic interactions, where non-polar parts of the molecule fit into hydrophobic pockets of the protein, and hydrogen bonding. mdpi.com The chlorophenyl groups of the target compound would contribute to its hydrophobicity, likely promoting association with albumin.

Structure-Activity Relationship (SAR) Studies (Mechanistic Focus)

The structural features of this compound, namely the central benzene-1,3-dicarboxamide core, the amide linkages, and the chloro-substituents, are all expected to play critical roles in its molecular recognition by biological targets.

Elucidation of Pharmacophoric Features for Target Binding

A pharmacophore model for this compound would highlight several key features essential for target binding. The two amide groups (-CONH-) are crucial as they can act as both hydrogen bond donors (N-H) and acceptors (C=O). The arrangement of these groups on the central benzene ring at positions 1 and 3 provides a specific spatial orientation for these interactions. The aromatic rings (one central and two peripheral) can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. The chlorine atoms introduce halogen bond donor capabilities and increase the hydrophobicity of the phenyl rings.

Table 1: Potential Pharmacophoric Features of this compound

FeatureStructural MoietyPotential Interaction
Hydrogen Bond DonorAmide N-HInteraction with electronegative atoms (e.g., oxygen, nitrogen) in the target.
Hydrogen Bond AcceptorAmide C=OInteraction with hydrogen bond donors (e.g., -OH, -NH groups) in the target.
Aromatic/Hydrophobic RegionBenzene and Chlorophenyl Ringsπ-π stacking, hydrophobic interactions with non-polar pockets in the target.
Halogen Bond DonorChlorine atomsInteraction with nucleophilic atoms (e.g., oxygen, sulfur) in the target.

Role of Chloro-Substituents and Amide Linkages in Molecular Recognition

The amide linkages are fundamental to the structural integrity and interaction capabilities of the molecule. They provide a rigid, planar geometry that limits conformational flexibility and properly orients the chlorophenyl groups relative to the central ring. Furthermore, their ability to form strong hydrogen bonds is a primary driver for molecular recognition and binding to biological targets. nih.gov The directionality of these hydrogen bonds can confer specificity in binding.

Table 2: Influence of Key Structural Components on Molecular Recognition

ComponentPropertyImplication for Molecular Recognition
Amide Linkage Rigidity, PlanarityDefines the spatial orientation of interacting groups.
Hydrogen Bonding CapacityProvides strong, directional interactions for target binding.
Chloro-substituent Increased LipophilicityEnhances binding to hydrophobic pockets and membrane permeability.
Halogen Bonding PotentialOffers an additional specific non-covalent interaction with the target.
Electronic EffectsModulates the reactivity and interaction potential of the phenyl ring.

Computational Approaches to Molecular Docking and Dynamics with Biomolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that predict how a ligand, such as this compound, might bind to a receptor and the subsequent behavior of the complex. Docking algorithms predict the preferred orientation of a ligand within a binding site and estimate the binding affinity. Following docking, MD simulations can provide a more dynamic and realistic picture of the complex, simulating the movements of atoms and molecules over time.

Binding Site Prediction and Ligand Efficiency Mapping

A critical first step in understanding the biological potential of this compound is identifying its likely binding targets and the specific pockets on those targets where it might interact.

Binding Site Prediction: In the absence of an experimentally determined co-crystal structure, various computational tools can be employed to predict potential binding sites on a protein of interest. These methods can be broadly categorized into geometry-based, energy-based, and knowledge-based approaches. Geometry-based methods identify cavities and pockets on the protein surface. Energy-based methods use probe molecules to map out regions of favorable interaction energy. Knowledge-based methods leverage databases of known protein-ligand complexes to identify conserved binding site features.

A hypothetical analysis of this compound would likely involve the generation of data similar to that presented in the table below, where various ligand efficiency indices are calculated for a predicted binding pose within a target protein.

MetricFormulaHypothetical Value for this compoundInterpretation
Ligand Efficiency (LE)ΔG / Nheavy0.35 kcal/mol/heavy atomIndicates the average binding contribution per non-hydrogen atom.
Fit Quality-0.8A measure of how well the ligand's shape complements the binding site.
Lipophilic Ligand Efficiency (LLE)pIC50 - logP4.5Balances potency against lipophilicity to assess drug-likeness.

Conformational Changes upon Biomolecular Interaction

The binding of a ligand to a protein is not a static event but a dynamic process that can induce conformational changes in both the ligand and the receptor. These changes are crucial for biological function.

Induced Fit: Molecular docking simulations often employ flexible ligand and rigid receptor models. However, more advanced "induced fit" docking protocols allow for flexibility in the receptor's active site residues. This can provide a more accurate prediction of the binding mode, as the protein can adapt its shape to accommodate the incoming ligand. For a molecule like this compound, the torsional freedom around the amide bonds and the single bonds connecting the phenyl rings would be critical aspects of its conformational flexibility upon binding.

Molecular Dynamics Simulations: To fully capture the dynamic nature of the interaction, molecular dynamics simulations are employed. An MD simulation would start with the docked complex of this compound and its target protein. The simulation would then calculate the trajectory of every atom in the system over a period of nanoseconds to microseconds. Analysis of these trajectories can reveal:

Stability of the binding pose: Whether the ligand remains stably bound in its initial docked conformation.

Water dynamics: The role of water molecules in mediating the interaction between the ligand and the protein.

The results of such simulations can be summarized in data tables that quantify these changes, such as the root-mean-square deviation (RMSD) of the protein backbone or the ligand over the course of the simulation.

Simulation Time (ns)Protein Backbone RMSD (Å)Ligand RMSD (Å)Key Intermolecular Interactions
00.00.0Initial docked pose interactions
101.20.8Formation of stable hydrogen bonds
501.51.0Minor adjustments in ligand orientation
1001.61.1Stable complex with persistent interactions

Potential Research Applications and Future Directions

Supramolecular Materials Design

The design of supramolecular materials hinges on the ability of molecules to self-assemble into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. The molecular architecture of N1,N3-bis(3-chlorophenyl)benzene-1,3-dicarboxamide is well-suited for these interactions, suggesting its potential as a versatile building block for new materials.

Self-Assembled Systems for Advanced Materials

The core of this compound features two amide groups that are excellent donors and acceptors for hydrogen bonds. This arrangement can facilitate the formation of one-dimensional hydrogen-bonded chains or more complex two- and three-dimensional networks. The presence of multiple aromatic rings also encourages π-π stacking interactions, which would work in concert with hydrogen bonding to stabilize the resulting supramolecular structures.

Furthermore, the chlorine atoms on the phenyl rings introduce the possibility of halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can provide additional control over the self-assembly process. The interplay of these various non-covalent forces could potentially lead to the formation of gels, liquid crystals, or crystalline solids with tailored properties. Research in this area would involve studying the self-assembly behavior of the compound in different solvents and conditions to create materials with specific mechanical, optical, or electronic characteristics.

Functionalization for Targeted Molecular Recognition

The benzene-1,3-dicarboxamide scaffold provides a rigid framework that can be chemically modified to introduce specific functional groups. This functionalization is key to designing molecules capable of targeted molecular recognition, where the compound selectively binds to other molecules or ions. For this compound, the peripheral chlorophenyl rings could be further substituted with groups that can act as recognition sites.

For instance, the introduction of crown ether moieties could lead to receptors for specific metal ions, while the addition of hydrogen-bonding arrays could enable the recognition of neutral guest molecules. The precise positioning of these functional groups on the rigid backbone would create a pre-organized binding cavity, enhancing both the strength and selectivity of guest binding.

Host-Guest Chemistry and Molecular Encapsulation Research

Host-guest chemistry involves the design of host molecules that can form complexes with guest molecules or ions. The principles of molecular recognition are central to this field, and the structure of this compound suggests its potential as a foundational element in the construction of novel host systems.

Design of Molecular Receptors

Molecular receptors are host molecules designed to bind a specific guest. Larger, cyclic, or cage-like structures can be synthesized using this compound as a key building block. By linking multiple units of this compound, it may be possible to create macrocycles or molecular cages with well-defined cavities.

The dimensions and chemical nature of these cavities could be tuned by the choice of linking groups and by modifying the substituents on the dicarboxamide core. Such molecular receptors could find applications in areas such as drug delivery, where they encapsulate a drug molecule and release it under specific conditions, or in catalysis, where the cavity provides a unique environment for a chemical reaction.

Selective Recognition of Anions or Cations

The amide N-H groups in this compound are acidic enough to act as hydrogen-bond donors for the recognition of anions. The two amide groups can work cooperatively to bind anions such as chloride or acetate (B1210297) within a cleft-like structure. The selectivity for different anions could be influenced by the geometric arrangement of the hydrogen-bond donors and the presence of the electron-withdrawing chlorophenyl groups.

Conversely, by incorporating electron-rich atoms such as oxygen or nitrogen into the structure, for example, through ether or amine functionalities on the phenyl rings, the molecule could be adapted to selectively bind cations. The design of such receptors would involve a careful balance of electrostatic and coordination interactions to achieve high selectivity for a target ion.

Sensing and Detection Research

Chemical sensors are devices that detect the presence of specific chemical species. A crucial component of many chemical sensors is a molecular receptor that selectively binds to the target analyte and produces a measurable signal. Given its potential for selective molecular recognition, this compound could serve as the basis for new chemosensors.

To function as a sensor, the molecule would need to be coupled with a signaling unit, such as a fluorophore or a chromophore. Upon binding of a guest molecule or ion, the conformation of the receptor part of the sensor would change, leading to a detectable change in the optical or electronic properties of the signaling unit. For example, a change in fluorescence intensity or color could indicate the presence of the target analyte. The modular nature of such a design would allow for the development of a range of sensors for different targets by pairing the dicarboxamide-based receptor with various signaling moieties.

Advanced Ligand Design for Specific Metal Ion Selectivity

Beyond anion recognition, isophthalamide-based structures can serve as versatile ligands for coordinating metal ions. rsc.orgresearchgate.net The carbonyl oxygens and amide nitrogens of the isophthalamide (B1672271) core can act as coordination sites, forming stable complexes with a variety of metal cations. researchgate.net The development of this compound and its derivatives as selective metal ion ligands is a significant area for future research.

The selectivity of a ligand for a particular metal ion is governed by factors such as the size of the binding pocket, the geometric arrangement of donor atoms, and the electronic nature of the ligand. Advanced ligand design could involve:

Creating Polydentate Ligands: The 3-chlorophenyl groups can be synthetically modified to introduce additional donor groups (e.g., ethers, pyridines, or carboxylic acids). This would transform the simple bidentate isophthalamide core into a more complex polydentate or tripodal ligand, enhancing both the stability and selectivity of the resulting metal complexes. rsc.org

Tuning Electronic Properties: The electron-withdrawing nature of the chlorine atoms influences the electron density on the amide groups, which in turn affects the binding affinity for metal ions. Systematic studies involving different halogen substituents or other electron-donating/withdrawing groups could lead to ligands with fine-tuned selectivity for specific ions like Cu(II), Zn(II), or toxic heavy metals. jrrset.comnih.gov

Applications in Separation and Catalysis: Such selective ligands could be incorporated into membrane systems for the separation and removal of toxic metal ions from industrial wastewater or used to create novel metal-organic catalysts for chemical transformations. jrrset.com

Prospects for Further Theoretical and Experimental Research

The synthesis of isophthalamides traditionally involves the condensation of isophthaloyl chloride with a corresponding amine. While effective, this method can be harsh and may not be suitable for complex substrates. Modern synthetic organic chemistry offers several innovative and more sustainable alternatives. researchgate.net

Continuous-Flow Synthesis: Amide bond formation can be efficiently performed in continuous-flow reactors. nih.govthieme-connect.de This technology allows for precise control over reaction parameters (temperature, pressure, residence time), often leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.govrsc.org Applying flow chemistry to the synthesis of this compound could significantly streamline its production and the creation of a library of related derivatives. researchgate.net

Chemo-enzymatic Synthesis: Biocatalysis represents a green alternative for amide bond formation. rsc.org Enzymes such as lipases or engineered ligases can catalyze the reaction between carboxylic acids and amines under mild, aqueous conditions, often with high chemo- and regioselectivity. nih.govnih.gov Developing a chemo-enzymatic route could provide an environmentally benign pathway to isophthalamide derivatives, avoiding the use of hazardous reagents.

Table 2: Overview of Modern Synthetic Approaches for Amide Bond Formation
MethodKey FeaturesAdvantages
Traditional Batch SynthesisTypically uses activated carboxylic acids (e.g., acid chlorides) and amines in a solvent.Well-established, versatile.
Continuous-Flow ChemistryReagents are continuously pumped through a reactor coil or microchannel. nih.govEnhanced heat/mass transfer, improved safety, scalability, automation. nih.gov
Chemo-enzymatic SynthesisUtilizes enzymes as catalysts for amide bond formation. rsc.orgMild reaction conditions, high selectivity, environmentally friendly. nih.gov

Isophthalamides are renowned for their ability to self-assemble into higher-order structures like fibers, ribbons, and three-dimensional networks, which can lead to the formation of supramolecular gels. rsc.org Understanding the precise molecular packing within these assemblies is crucial for designing new materials with tailored properties.

While techniques like X-ray diffraction, small-angle scattering, and conventional electron microscopy of dried samples provide valuable structural information, they often lack the resolution to generate unambiguous atomic models of these delicate, solvent-filled networks. rsc.orgnih.gov Cryogenic Electron Microscopy (Cryo-EM) has recently emerged as a transformative tool for structural biology and is now being applied to materials science. nih.govresearchgate.net By flash-freezing the sample in its hydrated state, Cryo-EM allows for the high-resolution imaging of supramolecular structures in their near-native environment. rsc.orgresearchgate.net

For the isophthalamide family, AI and ML can be integrated in several ways:

Property Prediction: ML models can be trained to predict the properties of virtual isophthalamide derivatives, such as their binding affinity for a specific ion or their potential to form gels, based solely on their chemical structure. This allows for the rapid screening of vast virtual libraries to identify the most promising candidates for synthesis. acs.org

Generative Models: AI can be used to design entirely new molecules. Generative models can be tasked with creating novel isophthalamide structures that are optimized for a desired function, exploring chemical space beyond human intuition. duke.edu

Retrosynthesis Prediction: Once a promising candidate molecule is designed, AI-powered retrosynthesis tools can predict the most efficient and viable synthetic pathways to produce it. engineering.org.cnnih.govmicrosoft.comacs.org These tools analyze vast reaction databases to propose step-by-step synthetic routes, a task that traditionally relies on expert chemists. engineering.org.cnacs.org

The integration of these AI tools could create a closed-loop discovery cycle for derivatives of this compound, drastically accelerating the development of new functional molecules and materials. nih.gov

Broader Impact of Isophthalamide Research on Chemical Science

Research on this compound and its analogues contributes to several key areas of chemical science. The isophthalamide motif is not merely a subject of academic curiosity; it is a critical component in both fundamental supramolecular chemistry and applied materials science.

Supramolecular Chemistry: The predictable and robust hydrogen-bonding capabilities of isophthalamides make them ideal building blocks for studying the principles of self-assembly. Research in this area enhances our understanding of non-covalent interactions, which are fundamental to biology and materials science, and has led to the development of functional systems like synthetic anion transporters. scispace.com

Materials Science: Isophthalamides are the monomeric units of poly(m-phenylene isophthalamide) (PMIA), a high-performance aramid polymer known commercially as Nomex®. mdpi.comuakron.edu This material exhibits exceptional thermal stability and mechanical strength, making it indispensable for applications such as protective clothing for firefighters, electrical insulation, and aerospace components. jrrset.comresearchgate.net Fundamental studies on the properties of individual isophthalamide molecules inform the design of next-generation polymers and composite materials. acs.orgacs.org

Medicinal Chemistry: The amide bond is a cornerstone of biochemistry and medicinal chemistry. The isophthalamide scaffold is found in numerous compounds explored for their biological activity, including potential anticancer agents. researchgate.net

Q & A

Basic: What synthetic routes are used to prepare N1,N3-BIS(3-CHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE, and how is purity validated?

Methodological Answer:
The compound is typically synthesized via condensation reactions between benzene-1,3-dicarbonyl chloride and 3-chloroaniline derivatives. Key steps include:

  • Amidation: Reacting equimolar amounts of 1,3-benzenedicarbonyl chloride with 3-chloroaniline in anhydrous DCM under nitrogen, with triethylamine as a base .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, followed by recrystallization from ethanol.
  • Purity Validation: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms ≥98% purity. Mass spectrometry (ESI-MS) and 1^1H/13^13C NMR verify structural integrity .

Basic: What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer:
Solubility is critical for experimental design:

  • High Solubility: ≥2 mg/mL in DMSO at 25°C, ideal for in vitro biological assays .
  • Limited Solubility: Poor in water, ethanol, or hexane. For aqueous systems, use DMSO stock solutions (≤0.1% v/v) to avoid precipitation.
  • Characterization: Dynamic light scattering (DLS) assesses aggregation in aqueous buffers. Pre-filter (0.22 µm) solutions before use .

Advanced: How can X-ray crystallography resolve its molecular conformation and intermolecular interactions?

Methodological Answer:

  • Crystallization: Grow single crystals via vapor diffusion (e.g., DMSO/water mixtures).
  • Data Collection: Use a synchrotron or Cu-Kα source (λ = 1.5418 Å) for high-resolution data.
  • Refinement: SHELXL refines structures, leveraging restraints for disordered chlorophenyl groups. Hydrogen-bonding networks and π-π stacking are analyzed using Mercury software .
  • Validation: Check R-factors (<5%) and Ramachandran plots (≥95% in favored regions) .

Advanced: How to design molecular docking studies to probe interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Target Preparation: Retrieve protein structures (e.g., from PDB), remove water/cofactors, and add hydrogens using AutoDock Tools.
  • Ligand Preparation: Optimize the compound’s geometry with Gaussian (DFT/B3LYP/6-31G*), then generate conformers with Open Babel.
  • Docking Protocol: Use AutoDock Vina with a grid box covering the active site. Validate with co-crystallized ligands (RMSD ≤2.0 Å).
  • Analysis: PyMOL visualizes binding modes; LigPlot+ maps hydrophobic/hydrogen-bond interactions .

Advanced: How to address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Variable Control: Standardize assay conditions (e.g., cell line passage number, serum-free media, incubation time).
  • Data Normalization: Use positive controls (e.g., cisplatin for cytotoxicity) and normalize to vehicle (DMSO) effects.
  • Statistical Reconciliation: Apply multivariate analysis (ANOVA with post-hoc tests) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Advanced: What strategies ensure compound stability under varying storage and experimental conditions?

Methodological Answer:

  • Storage: Store lyophilized solid at 2–8°C under argon; solutions in DMSO are stable at –20°C for ≤6 months (avoid freeze-thaw cycles) .
  • Thermal Stability: Perform TGA/DSC to determine decomposition thresholds (>200°C typical for aromatic amides).
  • Photostability: Use amber vials for light-sensitive experiments; monitor degradation via HPLC-PDA .

Advanced: How to resolve NMR spectral overlaps for precise structural assignment?

Methodological Answer:

  • Advanced NMR Techniques: Use 1^1H-13^13C HSQC/HMBC to correlate ambiguous proton signals with carbonyl carbons.
  • Solvent Optimization: Switch to DMSO-d6 or CDCl3 to shift exchangeable NH peaks (e.g., amide protons at ~9.7 ppm).
  • Dynamic Effects: Variable-temperature NMR (25–60°C) reduces broadening caused by hindered rotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.